2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one
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Overview
Description
2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reactants: Benzyl azide and propargyl ketone
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid
Reduction: H₂ gas with Pd/C catalyst
Substitution: NaH in dimethylformamide (DMF) with alkyl halides
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted triazoles
Scientific Research Applications
2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. The triazole ring can also interact with metal ions, affecting their biological functions.
Comparison with Similar Compounds
2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one can be compared with other triazole derivatives such as:
1,2,3-Triazole: The parent compound with a simple triazole ring.
Benzyl-1,2,3-triazole: Similar structure but without the oxopropyl group.
4-(2-Oxopropyl)-1,2,3-triazole: Lacks the benzyl group.
The uniqueness of this compound lies in its combined benzyl and oxopropyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
491594-42-4 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-benzyl-4-(2-oxopropyl)-1H-triazol-5-one |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)7-11-12(17)14-15(13-11)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17) |
InChI Key |
NQDGBPOSLZAYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NN(NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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